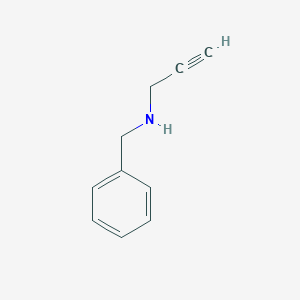

N-benzylprop-2-yn-1-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, including one-pot synthesis methods and the use of density functional theory (DFT) for structural predictions. For instance, the one-pot synthesis and DFT studies of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine demonstrate the effectiveness of combining synthetic chemistry and computational methods to explore the properties of N-benzyl derivatives (Vessally, Fereyduni, Shabrendi, & Esrafili, 2013).

Molecular Structure Analysis

Molecular structure analysis using techniques like FT-IR, NMR, and DFT calculations provides insights into the geometric structures, vibrational frequencies, and molecular electrostatic potential (MEP) of N-benzylprop-2-yn-1-amines. Studies on compounds such as (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine highlight the utility of these analytical methods in understanding the structural characteristics of N-benzyl derivatives (Kose, Atac, Karabacak, Karaca, Eskici, & Karanfil, 2012).

Chemical Reactions and Properties

The reactivity of N-benzylprop-2-yn-1-amine and its derivatives in various chemical reactions, such as aminocarbonylative heterocyclization and deprotonation processes, has been explored to synthesize a wide range of heterocyclic compounds. These studies shed light on the versatile chemistry of N-benzylprop-2-yn-1-amines and their potential as intermediates in organic synthesis (Gabriele, Mancuso, Salerno, & Costa, 2007).

Physical Properties Analysis

The physical properties, such as dipole moments, linear polarizability, and hyperpolarizability, are crucial for understanding the potential applications of N-benzylprop-2-yn-1-amine in materials science. Computational studies, like those conducted on novel compounds like (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine, provide valuable data on these properties, suggesting the utility of N-benzyl derivatives in the development of nonlinear optical materials (Karabacak, Karaca, Atac, Eskici, Karanfil, & Kose, 2012).

Chemical Properties Analysis

The chemical properties of N-benzylprop-2-yn-1-amine, including its reactivity towards various chemical reagents and its behavior in different chemical environments, are essential for its application in synthetic chemistry. Studies on the removal of the N-benzyl protecting group reveal the methodologies for the selective deprotection of N-benzyl amines, facilitating their use in the synthesis of complex organic molecules (Zhou, Zhang, Xue, & Li, 2019).

Aplicaciones Científicas De Investigación

1. Application in Nanomaterials and CO2 Conversion

- Summary of Application: N-benzylprop-2-yn-1-amine is used in the synthesis of nitrogen-rich porous organic polymers (NPOPs) functionalized with covalent triazine and triazole N-heterocycles. These NPOPs are used as a support for silver (Ag) nanoparticles, creating a multifunctional catalyst for efficient CO2 conversion .

- Methods of Application: The NPOPs are synthesized through the copper (I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. After wet impregnation and in situ reductions, Ag nanoparticles are supported in the NPOPs .

- Results or Outcomes: The Ag@NPOPs were applied to high-value conversion reactions of CO2 with propargylic amines and terminal alkynes under mild reaction conditions. The carboxylative cyclization transformation of propargylic amine into 2-oxazolidinone had the highest TOF values of 1125.1 h−1 .

2. Application in Antimicrobial Activities

- Summary of Application: N-benzylprop-2-yn-1-amine is used in the design and synthesis of 1,2,3-triazole hybrids with amine-ester functionality, which have been studied for their antimicrobial activities .

3. Application in Catalysis

- Summary of Application: N-benzylprop-2-yn-1-amine is used in the cyclization of propargylamine with CO2, a process that is part of the green preparation of 2-oxazolidinone compounds . These compounds have important application potential in organic intermediates, antibacterial drugs, and chiral auxiliaries .

- Methods of Application: A low-nuclear Ag4 catalytic system is used, which solves the simultaneous activation of acetylene (-C≡C) and amino (-NH-) and realizes the cyclization of propargylamine with CO2 under mild conditions .

- Results or Outcomes: The Turnover Number (TON) and Turnover Frequency (TOF) values of the Ag4 nanocluster (NC) are higher than most of the reported catalysts . The nanocomposite achieves multiple recoveries and gram-scale product acquisition .

Safety And Hazards

“N-Benzylprop-2-yn-1-amine” is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) for this compound provides more detailed safety information .

Propiedades

IUPAC Name |

N-benzylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYBFSGEBHSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152552 | |

| Record name | N-Propargylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylprop-2-yn-1-amine | |

CAS RN |

1197-51-9 | |

| Record name | N-2-Propyn-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propargylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1197-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propargylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylprop-1-yn-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Propargylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8D34H25RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

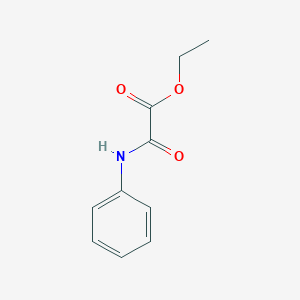

![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)